molecular formula C22H25N3O6S B11233176 6-methyl-4-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-methyl-4-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11233176
M. Wt: 459.5 g/mol
InChI Key: IWRWAAYCJFTMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoxazine core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, including the formation of the benzoxazine ring, sulfonylation, and the introduction of the morpholin-4-ylcarbonyl group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The benzoxazine ring can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may vary depending on the substituent, but typical reagents include halides and nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzoxazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it suitable for various organic synthesis applications.

Biology

In biological research, the compound may be used to study enzyme interactions and protein binding due to its unique structure. It can serve as a probe or inhibitor in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic research.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 6-methyl-4-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfonyl)morpholine
  • 6-methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylamine
  • 4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole

Uniqueness

Compared to similar compounds, 6-methyl-4-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide stands out due to its unique benzoxazine core and the presence of both methylsulfonyl and morpholin-4-ylcarbonyl groups

Properties

Molecular Formula

C22H25N3O6S

Molecular Weight

459.5 g/mol

IUPAC Name

6-methyl-4-methylsulfonyl-N-[2-(morpholine-4-carbonyl)phenyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C22H25N3O6S/c1-15-7-8-19-18(13-15)25(32(2,28)29)14-20(31-19)21(26)23-17-6-4-3-5-16(17)22(27)24-9-11-30-12-10-24/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,26)

InChI Key

IWRWAAYCJFTMGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC=CC=C3C(=O)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.